molecular formula C19H23F17O B2964225 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol CAS No. 1512-02-3

12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol

Cat. No. B2964225
CAS RN: 1512-02-3
M. Wt: 590.365
InChI Key: GZPAINIKTKBDHV-UHFFFAOYSA-N
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Description

12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol, also known as HFNA-1, is a fluorinated alcohol compound that has gained significant attention in scientific research due to its unique properties. This compound has various applications in the field of chemistry, biology, and medicine.

Scientific Research Applications

Self-Assembled Monolayers (SAMs)

A study focused on self-assembled monolayers (SAMs) derived from the adsorption of a specifically designed double-chained partially fluorinated thiol, including 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluoro-2-tetradecylnona-decane-1-thiol. This research analyzed the structure and conformation of these SAMs on evaporated gold, comparing results with SAMs generated from normal hexadecanethiol and a related single-chained partially fluorinated thiol. The study found that double-chained adsorbates formed SAMs on gold with less densely packed and less conformationally ordered alkyl chains compared to single-chained adsorbates. The fluorocarbon moieties in the SAMs from the double-chained adsorbate were more tilted from the surface normal than those from the single-chained adsorbate (Zhang, Jamison, Schwartz, & Lee, 2008).

Synthesis and NMR Study

Another research explored the synthesis and NMR (Nuclear Magnetic Resonance) study of related fluorinated compounds. Specifically, the synthesis of Z-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecafluoro-octadec-9-enoic acid (oleic acid-F13) was reported, involving a Wittig reaction to form a double bond with a high isomeric ratio. The study included a detailed 19F NMR spectrum, aiding in the understanding of the molecular structure and behavior of these fluorinated compounds (Buchanan, Smits, & Munteanu, 2003).

Radiocarbon Dating

While not directly related to the specific chemical compound , research on radiocarbon dating provides context for understanding the broader field of carbon chemistry. This study focused on the AixMICADAS facility's efforts in radiocarbon calibration using various archives, including wood samples. The research tested nine chemical pretreatment protocols on wood samples of known ages, ultimately favoring the acid-base-acid-bleaching pretreatment for optimal results. This study contributes to the understanding of carbon-based compounds and their applications in scientific research (Capano et al., 2017).

properties

IUPAC Name

12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F17O/c20-12(21,10-8-6-4-2-1-3-5-7-9-11-37)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h37H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPAINIKTKBDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F17O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895467
Record name 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1512-02-3
Record name 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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